2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a 3-chlorophenyl group, a piperazinyl group, and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nucleophilic substitution: Introduction of the piperazinyl group through nucleophilic substitution reactions.
Electrophilic aromatic substitution: Incorporation of the 3-chlorophenyl and 4-fluorophenyl groups via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups to form reduced products.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-: Similar structure with a bromophenyl group instead of a fluorophenyl group.
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methylphenyl)-: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
120944-14-1 |
---|---|
Molecular Formula |
C21H21ClFN3O2 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C21H21ClFN3O2/c22-16-2-1-3-18(14-16)26-12-10-25(11-13-26)9-8-19-20(24-21(27)28-19)15-4-6-17(23)7-5-15/h1-7,14H,8-13H2,(H,24,27) |
InChI Key |
SZPHVEWNGAHVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.